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Abstract

5-Fluoro-3-methylpicolinaldehyde (CAS 780801-57-2) represents a high-value "privileged
scaffold" in modern medicinal chemistry. By combining the metabolic blocking capability of the
C5-fluorine with the conformational restriction of the C3-methyl group, this synthon offers a
unique vector for optimizing potency and selectivity in kinase inhibitors and GPCR ligands. This
guide provides a rigorous technical analysis of its physicochemical properties, a validated
synthesis protocol via cryogenic lithiation, and critical handling parameters to prevent oxidative
degradation.

Part 1: Identity & Physicochemical Profile[1][2]

This molecule is not merely a pyridine derivative; it is a precision tool for tuning the electronic
and steric environment of a drug candidate. The ortho-methyl group (C3) forces out-of-plane
twisting of attached substituents, potentially locking bioactive conformations (atropisomerism),
while the meta-fluorine (C5) deactivates the ring against oxidative metabolism without
introducing excessive lipophilicity.

Table 1: Core Chemical Data
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Property Specification

Chemical Name 5-Fluoro-3-methylpicolinaldehyde

5-Fluoro-3-methylpyridine-2-carbaldehyde; 2-

Synenyms Formyl-5-fluoro-3-methylpyridine
CAS Number 780801-57-2

Molecular Formula C7HeFNO

Molecular Weight 139.13 g/mol

MDL Number MFCD09835355 (Precursor Ref)

) Low-melting solid or oil (depending on
Physical State

purity/polymorph)
Solubilit Soluble in DCM, THF, EtOAc; sparingly soluble
olubili
Y in water
Ka (Predicted) ~2.5 (Pyridine Nitrogen) - Reduced basicity due
pKa (Predicte

to F-substitution

Part 2: Synthetic Utility & Retrosynthesis

The synthesis of 5-Fluoro-3-methylpicolinaldehyde is non-trivial due to the sensitivity of the
aldehyde moiety and the potential for regiochemical isomers. While oxidation of the
corresponding alcohol is possible, it often leads to over-oxidation to the carboxylic acid.

The authoritative route utilized in process chemistry relies on Cryogenic Metal-Halogen
Exchange. This method ensures regioselectivity and high yields by utilizing the commercially
available precursor: 2-Bromo-5-fluoro-3-methylpyridine (CAS 38186-85-5).

Visualizing the Strategic Logic
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Strategic Advantage

Guaranteed Regiocontrol
via C2-Bromine

Avoids over-oxidation
seen in alcohol routes

Target: 5-Fluoro-3-methylpicolinaldehyde
(CAS 780801-57-2)

Lithio-Intermediate
(Transient Species)

Precursor: 2-Bromo-5-fluoro-3-methylpyridine
(CAS 38186-85-5)

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis highlighting the Metal-Halogen Exchange pathway as the
superior method for regiocontrol.

Part 3: Validated Synthesis Protocol

Methodology: Cryogenic Lithiation-Formylation Scale: 10.0 mmol basis Safety Warning:n-
Butyllithium is pyrophoric. All steps must be performed under inert atmosphere
(Argon/Nitrogen) in oven-dried glassware.

Step-by-Step Workflow

o Preparation of Starting Material:

o Charge an oven-dried 100 mL round-bottom flask (RBF) with 2-Bromo-5-fluoro-3-
methylpyridine (1.90 g, 10.0 mmol) [Source: Sigma-Aldrich].

o Dissolve in anhydrous THF (20 mL) and Toluene (20 mL). The co-solvent system improves
solubility at low temperatures.

o Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Ensure internal
temperature is <-70 °C before proceeding.

e Lithiation (The "Exchange"):
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o Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes via syringe
pump or pressure-equalizing dropping funnel.

o Observation: The solution may turn a deep yellow/orange color, indicating the formation of
the 2-lithio-pyridine species.

o Stir at -78 °C for 45 minutes. Do not allow to warm, or the "Dance of Scrambling" (halogen
migration) may occur.

e Formylation (The Quench):
o Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 1.16 mL) dropwise.

o Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm
to 0 °C over 1 hour.

e Workup & Isolation:
o Quench the reaction with saturated agueous NH4ClI (20 mL).
o Extract with Ethyl Acetate (3 x 30 mL).
o Wash combined organics with Brine, dry over Na2SOa4, and concentrate in vacuo.

o Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is
typically less polar than the alcohol byproduct but more polar than the bromo-precursor.

Process Visualization
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Start: 2-Bromo-5-fluoro-3-methylpyridine
(-78°C, THF/Toluene)

Add n-BulLi (1.1 eq)
Metal-Halogen Exchange

Intermediate: 2-Lithio-species
(Maintain -78°C / 45 min)

Add DMF (1.5 eq)
Formylation

Warm to 0°C & Quench (NH4CI)
Hydrolysis of Hemiaminal

Product: 5-Fluoro-3-methylpicolinaldehyde
(Purify via SiO2 Chromatography)

Click to download full resolution via product page
Figure 2: Step-by-step reaction workflow for the synthesis of CAS 780801-57-2.

Part 4: Handling, Stability & Analytics

The "Aldehyde Paradox": Picolinaldehydes are notoriously unstable compared to
benzaldehydes. The electron-deficient pyridine ring makes the carbonyl carbon highly
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electrophilic, susceptible to hydration (gem-diol formation) and rapid air oxidation to the

carboxylic acid.
Quality Control Checkpoints:
e 1H NMR (CDCIs): Look for the distinct aldehyde proton singlet at ~10.0 - 10.2 ppm.

o Impurity Alert: A broad singlet at ~11-12 ppm indicates oxidation to 5-fluoro-3-
methylpicolinic acid.

o Storage:
o Must be stored under Argon/Nitrogen.
o Temperature: -20 °C.

o If storing for >1 month, consider converting to the dimethyl acetal for protection, which can
be hydrolyzed back to the aldehyde immediately before use.

Part 5: Medicinal Chemistry Applications
This scaffold is a "bioisostere plus.” It replaces a phenyl ring but adds two specific vectors:

o Metabolic Stability: The C5-fluorine blocks CYP450 oxidation at the most reactive site of the
pyridine ring.

o Conformational Lock: The C3-methyl group creates steric clash with the C2-carbonyl (or
subsequent modifications like imines/hydrazones), forcing the substituent out of planarity.
This is critical for fitting into hydrophobic pockets in kinases (e.g., hinge binders).

Key Reaction Pathways:
o Reductive Amination: Reacts with primary amines + NaBH(OAC)3

Secondary amines (common in CNS drugs).

» Knoevenagel Condensation: Reacts with active methylenes

Vinyl pyridines.
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e Heterocycle Formation: Condensation with hydrazines

Pyrazolopyridines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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